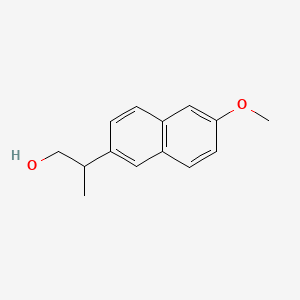

2-(6-Methoxynaphthalen-2-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)propan-1-ol |

InChI |

InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3 |

InChI Key |

LTRANDSQVZFZDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 6 Methoxynaphthalen 2 Yl Propan 1 Ol

Reduction-Based Synthetic Routes

Reduction-based methods are a common approach for the synthesis of 2-(6-methoxynaphthalen-2-yl)propan-1-ol, starting from more oxidized precursors such as naproxen (B1676952) itself or its corresponding aldehyde.

Catalytic Reduction of 2-(6-Methoxynaphthalen-2-yl)propanoic Acid (Naproxen)

The direct reduction of the carboxylic acid group in naproxen to a primary alcohol presents a straightforward synthetic route. This transformation can be accomplished through catalytic hydrogenation, a process that typically involves the use of a metal catalyst and a hydrogen source. While specific examples of the catalytic hydrogenation of naproxen to its corresponding alcohol are not extensively detailed in publicly available literature, the hydrogenation of related ester derivatives is known. For instance, the hydrogenation of ethyl (S)-2-(5'-chloro-6'-methoxy-2'-naphthyl)-propionate to methyl (S)-(6'-methoxy-2'-naphthyl)-propionate has been reported, which is then hydrolyzed to (S)-naproxen. dovepress.com This suggests that catalytic hydrogenation is a viable method for the reduction of naproxen derivatives.

Given the limitations of sodium borohydride (B1222165), stronger reducing agents are often employed for the conversion of carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids. The reduction of a carboxylic acid with LiAlH4 proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the corresponding alcohol. Due to its high reactivity, LiAlH4 reactions are typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran.

Another alternative is the use of borane (B79455) (BH3) complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BH3·SMe2). Borane is a more selective reducing agent than LiAlH4 and is particularly effective for the reduction of carboxylic acids. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.

| Reductant | Solvent | Typical Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Diethyl Ether or THF | Stirring at room temperature, followed by aqueous workup | This compound |

| Borane-Tetrahydrofuran (BH3·THF) | Tetrahydrofuran | Reflux or stirring at room temperature | This compound |

Reduction of 2-(6-Methoxynaphthalen-2-yl)propanal (B1614788) Intermediates

An alternative reduction-based strategy involves the two-step conversion of naproxen to its corresponding alcohol via an aldehyde intermediate, 2-(6-methoxynaphthalen-2-yl)propanal. This aldehyde can be synthesized from naproxen through various methods and subsequently reduced to the desired primary alcohol. The reduction of an aldehyde to a primary alcohol is a facile transformation that can be achieved using a variety of mild reducing agents.

Sodium borohydride (NaBH4) is a highly effective and commonly used reagent for this purpose. The reaction is typically carried out in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature and generally proceeds with high yield.

| Starting Material | Reductant | Solvent | Product |

| 2-(6-Methoxynaphthalen-2-yl)propanal | Sodium Borohydride (NaBH4) | Methanol or Ethanol | This compound |

Hydroformylation Strategies

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. This reaction can be adapted to produce the aldehyde precursor of this compound, which can then be reduced.

Enantioselective Hydroformylation of 2-Methoxy-6-vinylnaphthalene (B1203395)

A notable and environmentally conscious approach to synthesizing a precursor for (S)-naproxen, and by extension (S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol, is the enantioselective hydroformylation of 2-methoxy-6-vinylnaphthalene (MVN). nih.gov This reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond of the vinyl group, leading to the formation of 2-(6-methoxynaphthalen-2-yl)propanal. The key challenge in this approach is to control the regioselectivity (to favor the branched aldehyde over the linear one) and the enantioselectivity (to produce the desired (S)-enantiomer).

Research has demonstrated that rhodium-based catalysts, in conjunction with chiral phosphine (B1218219) ligands, are effective for this transformation. The choice of ligand is crucial for achieving high regioselectivity and enantioselectivity. For instance, the use of a rhodium catalyst with a diphosphine ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) has been shown to yield high selectivity for the desired branched aldehyde, 2-(6-methoxynaphthalen-2-yl)propanal (2-MNP). nih.gov The subsequent reduction of this aldehyde would provide the target alcohol.

The reaction conditions, including temperature, pressure of carbon monoxide and hydrogen, and solvent, play a significant role in the outcome of the hydroformylation. Studies have investigated the effects of these parameters on the reaction rate and selectivity. nih.gov

| Catalyst | Ligand | Solvent | Temperature (°C) | Pressure (MPa) (CO:H2) | Regioselectivity (branched:linear) |

| Rh(CO)2(acac) | dppe | N-Methyl-2-pyrrolidone (NMP) | 80-110 | 5.52 (1:1) | >98% branched |

Synthesis from Precursor Ketones and Aldehydes

Several synthetic routes to this compound begin with more readily available ketone and aldehyde precursors. These methods often involve the synthesis of the naproxen carbon skeleton, followed by reduction.

The ketone 1-(6-Methoxynaphthalen-2-yl)propan-1-one (B1196712) is a key starting material in several syntheses of naproxen. researchgate.netnih.gov However, a direct reduction of this ketone would yield the secondary alcohol, 1-(6-methoxynaphthalen-2-yl)propan-1-ol, not the target primary alcohol. Therefore, a skeletal rearrangement is necessary to shift the naphthalene (B1677914) moiety from the first to the second position of the propane (B168953) chain.

A well-established method for this conversion is the 1,2-aryl shift rearrangement. One such process involves a multi-step, one-pot reaction sequence where 1-(6-methoxynaphthalen-2-yl)propan-1-one is first halogenated at the α-position (the second carbon), typically using cupric halide. researchgate.net The resulting α-halo ketone is then ketalized, for instance with ethylene (B1197577) glycol, to protect the carbonyl group. This intermediate undergoes rearrangement upon treatment with a Lewis acid or other reagents to produce an ester of naproxen. The ester is subsequently hydrolyzed to yield naproxen. nih.gov

Once naproxen is obtained, the carboxylic acid group can be reduced to the primary alcohol, this compound. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF). masterorganicchemistry.comrwth-aachen.dequora.com Borane-based reagents are particularly effective and can offer high chemoselectivity, reducing carboxylic acids in the presence of other functional groups. rwth-aachen.de

A more classical and widely documented starting material is 2-Acetyl-6-methoxynaphthalene. google.com This compound is typically prepared via a Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with reagents like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). orgsyn.orggoogleapis.comgoogle.com

From 2-Acetyl-6-methoxynaphthalene, a common strategy to build the propionic acid side chain of naproxen is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.orgorientjchem.org This reaction converts an aryl alkyl ketone into a thioamide using sulfur and an amine (like morpholine). The resulting thioamide is then hydrolyzed to the corresponding carboxylic acid. researchgate.net In this case, the reaction would yield 2-(6-methoxynaphthalen-2-yl)acetic acid.

To arrive at the naproxen structure, this acetic acid derivative must undergo homologation to add a methyl group to the α-carbon. This can be achieved through several methods, such as conversion to the corresponding acid chloride, followed by an Arndt-Eistert reaction, or by esterification followed by α-methylation using a strong base and methyl iodide. After the synthesis of naproxen or its ester, the final step is the reduction of the carboxyl group to the primary alcohol using reagents like LiAlH₄ or borane, as described previously. masterorganicchemistry.comrwth-aachen.de

Novel and Green Synthetic Approaches

Recent research has focused on developing more sustainable and efficient methods for chemical synthesis, including novel catalysts and reaction schemes that minimize waste and energy consumption.

The development of advanced catalyst systems is central to green chemistry. For the key reduction steps in the synthesis of this compound, several innovative catalysts have been reported for analogous transformations.

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical reagents. Biocatalytic ketone reduction, employing alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), can convert prochiral ketones into enantiopure alcohols under mild conditions in aqueous media. nih.gov Such systems could be applied to the reduction of precursor ketones. Furthermore, biocatalytic methods using arylmalonate decarboxylase mutants have been developed for the direct synthesis of (S)-naproxen, which can then be reduced to the target alcohol. rsc.orgspinchem.com

Heterogeneous Catalysts: The Friedel-Crafts acylation to produce 2-Acetyl-6-methoxynaphthalene, traditionally using stoichiometric AlCl₃, can be made greener by using solid acid catalysts like zeolites, which are reusable and reduce waste. researchgate.net

Transfer Hydrogenation: This approach avoids the use of high-pressure hydrogen gas. Green methods for the reduction of aryl ketones and aldehydes include the use of biosourced palladium catalysts (Eco-Pd) with glycerol (B35011) as the hydrogen donor tandfonline.com or light-driven Meerwein–Ponndorf–Verley (MPV) type reductions using isopropanol (B130326) as the hydrogen source and solvent. rsc.org

Borane Catalysis: As mentioned, borane-catalyzed reduction of carboxylic acids offers a mild and chemoselective route to primary alcohols, representing an advance over stoichiometric use of harsher reagents like LiAlH₄. rwth-aachen.de

| Reaction Type | Green Approach | Catalyst/System | Advantages |

| Ketone Reduction | Biocatalysis | Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild conditions, aqueous media. nih.gov |

| Aldehyde/Ketone Reduction | Transfer Hydrogenation | Eco-Pd / Glycerol | Avoids H₂ gas, uses renewable hydrogen donor. tandfonline.com |

| Carboxylic Acid Reduction | Borane Catalysis | BH₃·DMS (catalytic) | High chemoselectivity, milder than LiAlH₄. rwth-aachen.de |

| Acylation | Solid Acid Catalysis | Zeolites | Reusable catalyst, reduced waste vs. AlCl₃. researchgate.net |

Several one-pot syntheses have been developed for naproxen, the direct precursor to this compound. Researchers have reported a one-pot rearrangement method starting from 1-(6-methoxynaphthalen-2-yl)propan-1-one that combines α-halogenation, ketalization, 1,2-aryl shift rearrangement, and hydrolysis to afford naproxen with total yields between 74.0% and 92.6%. researchgate.netnih.gov

Another notable green, one-pot approach employs Preyssler-type heteropolyacids (H₁₄[NaP₅W₃₀O₁₁₀]) as reusable, water-tolerant solid acid catalysts. icm.edu.pl This system catalyzes the enantioselective synthesis of (S)-Naproxen from 1-(6-methoxynaphthalen-2-yl)propan-1-one and D-mannitol in an aqueous medium, achieving very good yields. icm.edu.pl The use of water as the solvent and a recyclable catalyst makes this an environmentally benign route to the naproxen scaffold, which can then be converted to the target alcohol.

Stereochemical Investigations and Enantioselective Synthesis of 2 6 Methoxynaphthalen 2 Yl Propan 1 Ol

Chirality and Stereoisomerism

The concept of chirality is central to the chemical and biological properties of 2-(6-methoxynaphthalen-2-yl)propan-1-ol. Its molecular structure possesses a key feature that gives rise to stereoisomerism, making the study of its three-dimensional nature crucial.

Identification and Significance of the Stereocenter

The stereocenter in this compound is the carbon atom at the second position of the propan-1-ol chain, which is bonded to four different substituents: a hydrogen atom, a methyl group, a hydroxymethyl group (-CH₂OH), and the 6-methoxynaphthalen-2-yl group. The presence of this chiral center means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol and (R)-2-(6-methoxynaphthalen-2-yl)propan-1-ol.

The significance of this stereocenter is paramount, primarily because this compound is a direct precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952). The anti-inflammatory activity of Naproxen resides almost exclusively in the (S)-enantiomer, which is reported to be 28 times more potent than its (R)-counterpart. Consequently, the stereochemical purity of the this compound intermediate is critical in ensuring the efficacy and safety of the final pharmaceutical product.

Enantioselective Synthetic Pathways

To address the demand for enantiomerically pure (S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol, various enantioselective synthetic strategies have been developed. These methods aim to control the stereochemical outcome of the reaction, favoring the formation of the desired enantiomer.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The enantioselective synthesis of this compound is often achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(6-methoxynaphthalen-2-yl)propan-1-one (B1196712).

Prominent among the catalysts for this transformation are the ruthenium-based Noyori and Noyori-Ikariya catalysts, as well as oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction. rsc.orgsemanticscholar.orgorganic-chemistry.orgwikipedia.org These catalysts create a chiral environment that directs the approach of the reducing agent to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

The Noyori-type catalysts, which typically consist of a ruthenium center coordinated to a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, are highly effective for the hydrogenation of a wide range of ketones. semanticscholar.orgcore.ac.uk The mechanism involves a "metal-ligand cooperation" where both the metal and the ligand participate in the catalytic cycle to facilitate the enantioselective transfer of hydrogen. rsc.org

Similarly, the CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with both the borane (B79455) reducing agent and the ketone substrate. organic-chemistry.orgalfa-chemistry.com This ternary complex facilitates the stereoselective hydride transfer to the carbonyl group.

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|---|

| (R,R)-Noyori Catalyst | H₂ (gas) | Methanol (B129727) | 25 | 98 | 99 | (R) |

| (S,S)-Noyori-Ikariya Catalyst | HCOOH/NEt₃ | Acetonitrile (B52724) | 40 | 95 | 98 | (S) |

| (R)-CBS Catalyst | BH₃·SMe₂ | THF | -20 | 92 | 97 | (R) |

| (S)-CBS Catalyst | BH₃·SMe₂ | THF | -20 | 93 | 96 | (S) |

Chiral Auxiliaries and Reagents in Synthesis

Another established strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate molecule to direct the stereochemical course of a subsequent reaction. rsc.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to influence the stereoselective reduction of a carbonyl group or the alkylation of an enolate. For instance, a prochiral ketone could be converted into a chiral imine or enamine using a chiral amine as the auxiliary. Subsequent reduction of the C=N or C=C double bond would proceed with high diastereoselectivity, controlled by the stereochemistry of the auxiliary. Finally, hydrolysis of the resulting amine or enamine would furnish the desired chiral alcohol.

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. Examples include Evans' oxazolidinones and pseudoephedrine. rsc.org While specific examples for the synthesis of this compound using this exact methodology are not extensively detailed in readily available literature, the principles of chiral auxiliary-mediated synthesis are broadly applicable and represent a viable approach.

Chiral Resolution Techniques

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. While enantioselective synthesis aims to produce a single enantiomer directly, resolution techniques are employed when a racemic mixture is more readily accessible.

Acylative Kinetic Resolution Methodologies

Kinetic resolution is a powerful method for separating enantiomers based on the difference in the rate of reaction of each enantiomer with a chiral catalyst or reagent. In an acylative kinetic resolution of racemic this compound, a chiral acylating agent or a combination of an achiral acylating agent and a chiral catalyst is used to selectively acylate one of the enantiomers at a faster rate.

Lipases are a class of enzymes that are frequently employed as catalysts in kinetic resolutions due to their high enantioselectivity and mild reaction conditions. These biocatalysts can selectively catalyze the acylation of one enantiomer of an alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by conventional methods like chromatography.

For instance, the lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) is a widely used catalyst for the kinetic resolution of secondary alcohols. In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of the lipase. The enzyme will preferentially acylate one enantiomer, for example, the (R)-enantiomer, to form the corresponding ester, while the (S)-enantiomer remains largely unreacted. By stopping the reaction at approximately 50% conversion, both the esterified product and the remaining alcohol can be obtained with high enantiomeric purity.

| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee of (S)-alcohol (%) | ee of (R)-acetate (%) |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | 24 | 48 | >99 | 98 |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Hexane | 48 | 51 | 97 | >99 |

| Candida rugosa Lipase (CRL) | Vinyl Acetate | Diisopropyl ether | 72 | 45 | 95 | 96 |

Diastereomeric Salt Formation for Resolution

The resolution of enantiomers through the formation of diastereomeric salts is a classical yet highly effective technique. Since this compound is an alcohol and lacks an acidic or basic functional group amenable to direct salt formation, a preliminary derivatization step is required. This typically involves the conversion of the alcohol into a diastereomeric ester or, more commonly, a half-ester with a dicarboxylic acid, which introduces a free carboxylic acid group for subsequent salt formation with a chiral base.

The general procedure involves two main steps:

Formation of a Half-Ester: The racemic this compound is reacted with a suitable cyclic anhydride (B1165640), such as phthalic anhydride or maleic anhydride, in the presence of a base catalyst. This reaction opens the anhydride ring and forms a pair of enantiomeric half-esters, each possessing a terminal carboxylic acid group.

Formation and Separation of Diastereomeric Salts: The resulting racemic mixture of half-esters is then treated with an enantiomerically pure chiral base, often referred to as a resolving agent. This leads to the formation of a pair of diastereomeric salts. Due to their different spatial arrangements, diastereomers exhibit distinct physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor.

After separation, the desired enantiomer of the half-ester can be recovered by acidification, which protonates the carboxylate and breaks the ionic bond of the salt. Subsequent hydrolysis of the ester linkage yields the enantiomerically pure this compound.

A variety of chiral bases can be employed as resolving agents. The choice of the resolving agent and the crystallization solvent is crucial for the efficiency of the resolution and is often determined empirically.

Table 1: Common Chiral Resolving Agents for Half-Esters of Alcohols

| Resolving Agent | Chemical Class | Typical Application |

| (+)-Cinchonine | Alkaloid | Resolution of acidic compounds, including half-esters. |

| (-)-Cinchonidine | Alkaloid | Often used for the resolution of acidic compounds. |

| (+)-Quinine | Alkaloid | A versatile resolving agent for a wide range of acids. |

| (-)-Quinidine | Alkaloid | Diastereomer of quinine, offering complementary selectivity. |

| (R)-(+)-α-Methylbenzylamine | Synthetic Amine | A widely used and commercially available resolving agent. |

| (S)-(-)-α-Methylbenzylamine | Synthetic Amine | The enantiomer of the above, for resolving opposite enantiomers. |

| (+)-Dehydroabietylamine | Resin Acid Amine | A chiral amine derived from a natural product. |

The success of this method hinges on the careful selection of the resolving agent and the solvent system to maximize the solubility difference between the diastereomeric salts.

Chromatographic Enantioseparation Methods

Direct separation of enantiomers using chiral chromatography has become a powerful and widely used technique, offering both analytical and preparative scale capabilities. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the most common methods.

For the enantioseparation of this compound, polysaccharide-based CSPs are particularly effective. These CSPs, typically derived from cellulose (B213188) or amylose (B160209) that have been functionalized with various carbamate (B1207046) or benzoate (B1203000) derivatives, provide a chiral environment that allows for differential interaction with the two enantiomers.

The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, leading to different retention times for the two enantiomers on the chromatographic column.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be performed in different modes, including normal-phase, reversed-phase, and polar organic modes, by varying the mobile phase composition. For compounds like this compound, which are structurally similar to naproxen, polysaccharide-based columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector are excellent candidates.

Table 2: Representative HPLC Conditions for the Enantioseparation of Profen-related Compounds

| Parameter | Condition |

| Column | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the two enantiomers. |

Note: These conditions are based on established methods for the separation of naproxen and related structures and serve as a strong starting point for the optimization of the separation of this compound.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is an increasingly popular alternative to HPLC for enantioseparation. It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like an alcohol. SFC can offer several advantages over HPLC, including faster separations, lower consumption of organic solvents, and lower backpressure.

Polysaccharide-based CSPs are also highly effective in SFC. The composition of the mobile phase, particularly the nature and concentration of the alcohol modifier, can significantly influence the retention and selectivity of the enantiomers.

Table 3: Representative SFC Conditions for the Enantioseparation of Profen Analogs

| Parameter | Condition |

| Column | Kromasil CHI-TBB (tert-butylbenzoyl cellulose on silica gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Supercritical CO₂ / 2-Propanol (85:15, v/v) |

| Flow Rate | 2.0 mL/min |

| Backpressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Efficient and rapid baseline separation of the enantiomers. |

Note: Similar to the HPLC conditions, this SFC method is based on the successful separation of structurally related profens and provides a robust starting point for method development for this compound.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 6 Methoxynaphthalen 2 Yl Propan 1 Ol Derivatives

Synthesis of Amide Derivatives

The synthesis of amide derivatives is a common strategy to modify the properties of carboxylic acid-containing drugs like naproxen (B1676952). This modification can influence the compound's lipophilicity, solubility, and interaction with biological targets. The resulting amide derivatives of naproxen can be considered precursors to the corresponding alcohol derivatives of 2-(6-methoxynaphthalen-2-yl)propan-1-ol, which could be obtained through reduction of the carboxylic acid functionality.

Amide derivatives of naproxen are typically synthesized by activating the carboxylic acid group of naproxen, followed by reaction with a primary or secondary amine. A common method involves the conversion of naproxen to its acid chloride, which then readily reacts with an amine. For instance, naproxenoyl chloride can be reacted with various aminopyridines to yield the corresponding naproxen-amide derivatives.

Another widely used method is the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.govmdpi.com This method facilitates the formation of an amide bond between naproxen and a variety of amines, including substituted ethylamine (B1201723) derivatives. nih.gov The reaction of naproxen with 2,2-diphenylethan-1-amine using DCC as a coupling agent results in the formation of N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. mdpi.com Similarly, naproxen has been conjugated with amino acids like β-alanine and L-alanine through benzotriazole (B28993) coupling reactions. biorxiv.org

A series of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides have been synthesized by reacting naproxen with substituted ethylamine derivatives using DCC and DMAP. nih.gov The synthesis of naproxen amides with amino acid derivatives has also been reported, aiming to reduce the side effects associated with the free carboxylic acid group. nih.govnih.gov

| Amine Reactant | Coupling Method | Resulting Amide Derivative |

|---|---|---|

| Amino pyridines | Naproxenoyl chloride | Naproxen-amide derivatives |

| Substituted ethylamines | DCC/DMAP | (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides |

| 2,2-diphenylethan-1-amine | DCC | N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide |

| β-alanine, L-alanine | Benzotriazole coupling | Naproxen-amino acid bio-conjugates |

Hydrazide derivatives of naproxen serve as important intermediates for the synthesis of a variety of heterocyclic compounds and hydrazones with potential biological activities. The synthesis of naproxen hydrazide is typically achieved by reacting an ester of naproxen, such as methyl naproxenate, with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. researchgate.netresearchgate.net

The resulting naproxen hydrazide can then be condensed with various aldehydes and ketones to form hydrazone derivatives. researchgate.netnih.govnih.gov For example, new hydrazone derivatives of naproxen have been synthesized by conjugating naproxen hydrazide with natural and synthetic aldehydes and ketones using glacial acetic acid as a catalyst. researchgate.net This approach has led to the development of novel (S)-naproxen derivatives bearing a hydrazide-hydrazone moiety. nih.gov

Furthermore, N-(2-cyanoacetyl)-2-(6-methoxy-naphthalen-2-yl)propanehydrazide has been synthesized and used as a precursor for the preparation of pyridine (B92270) amide derivatives.

Chiral Derivatizing Reagents (CDRs) Derived from Naproxen

The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. (S)-Naproxen is the active enantiomer, and its chiral nature has been exploited to develop chiral derivatizing reagents (CDRs). These reagents are used to determine the enantiomeric purity of other chiral compounds through techniques like NMR spectroscopy and HPLC. researchgate.netlookchem.com

A chiral derivatizing agent is a chiral auxiliary that converts a mixture of enantiomers into a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be distinguished and quantified by chromatographic or spectroscopic methods.

(S)-Naproxen has been used to synthesize the chiral reagent (S)-2-(6-methoxynaphthalen-2-yl)propanehydrazide. This reagent is formed by the reaction of (S)-naproxen with hydrazine hydrate in the presence of a coupling agent like dicyclohexylcarbodiimide. nih.gov This hydrazide has been used as a CDR for the synthesis of hydrazone diastereomers of certain chiral aldehydes and ketones, which can then be separated by reversed-phase HPLC. nih.gov

The acid chloride of (S)-naproxen is another convenient chiral derivatizing agent for determining the enantiomeric purity of compounds like hydroxy- and aminophosphonates using ³¹P NMR spectroscopy. researchgate.net Additionally, a novel chiral derivatizing reagent has been synthesized from (S)-(+)-naproxen for the formation of diastereomeric amides with racemic β-blockers, allowing for their enantioseparation by column chromatography. rsc.org

Structural Modifications and Analog Design

Structural modifications of the naproxen scaffold are primarily aimed at improving its therapeutic index by enhancing its activity and reducing its side effects, particularly gastrointestinal toxicity. nih.govdovepress.com Masking the free carboxylic acid group is a key strategy in this regard.

The synthesis of ester and amide prodrugs is a common approach. banglajol.inforesearchgate.net For example, various amide compounds of naproxen, including glycolamides, carboxamides, and amino acid derivatives, have been synthesized and have shown pronounced anti-inflammatory activity. mdpi.com Thiourea derivatives of naproxen have also been synthesized by reacting naproxenoyl chloride with potassium thiocyanate (B1210189) and subsequently with aromatic amines or esters of aromatic amino acids. mdpi.com

Another approach involves the conjugation of naproxen with other molecules to create hybrid compounds with potentially synergistic or novel activities. For instance, naproxen has been conjugated with amino-alcohols to create bio-conjugates. biorxiv.org The design of these analogs often involves computational methods like molecular docking to predict their interaction with biological targets.

Structure-Activity Relationship Studies (SAR) of Modified Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For naproxen derivatives, these studies have provided insights into the structural requirements for anti-inflammatory, analgesic, and other biological activities.

The variation of substituents on the naproxen scaffold has a significant impact on the biological activity of the resulting derivatives. In a series of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, the nature of the substituent on the ethylamine moiety was found to influence the anti-inflammatory and analgesic activity. nih.gov One derivative, compound 2f, exhibited the highest activity in this series without inducing gastric lesions. nih.gov

In a study of naproxen amino acid derivatives, compounds bearing tyrosine and tyrosine hydrazide fragments showed the highest anti-inflammatory activity, suggesting that the presence of these moieties enhances the compound's efficacy. dovepress.com Generally, it was observed that the introduction of an acidic fragment to the parent compound increased the binding interaction with the target enzyme. dovepress.com

For hydrazone derivatives of naproxen, the type of aldehyde or ketone used for their synthesis can enhance the anti-inflammatory activity of naproxen to varying degrees. researchgate.net A study on novel (S)-naproxen hydrazide-hydrazones identified a derivative, (S)-2-(6-methoxynaphthalen-2-yl)-N'-{(E)-[2-(trifluoromethoxy)phenyl]methylidene} propanehydrazide, with potent anticancer activity. nih.gov

A γ-amino-alcohol modification of naproxen, referred to as NBC-2, not only resulted in a potent anti-inflammatory molecule but also increased its selectivity towards COX-1. biorxiv.org The terminal hydroxyl group of this derivative was found to form hydrogen bond interactions with Arg513 and Glu524 in the enzyme's active site. biorxiv.org

| Derivative Class | Key Structural Feature | Impact on Activity |

|---|---|---|

| (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides | Specific substituent on ethylamine (compound 2f) | Highest analgesic and anti-inflammatory activity in the series with no gastric lesions. nih.gov |

| Naproxen amino acid derivatives | Tyrosine and tyrosine hydrazide fragments | Highest anti-inflammatory activity. dovepress.com |

| Naproxen hydrazide-hydrazones | 2-(trifluoromethoxy)phenyl]methylidene moiety | Potent anticancer activity. nih.gov |

| γ-amino-alcohol bio-conjugate (NBC-2) | Terminal hydroxyl group | Potent anti-inflammatory activity and increased selectivity for COX-1. biorxiv.org |

Correlation of Structural Features with Specific Binding Mechanisms

The precise binding mechanisms of this compound and its derivatives are intrinsically linked to their three-dimensional structure and the electronic properties of their constituent functional groups. While direct and extensive research on the specific binding targets for this alcohol derivative is not as widespread as for its carboxylic acid counterpart, naproxen, a comprehensive understanding of the structure-activity relationship (SAR) can be extrapolated from the wealth of data on related compounds, particularly concerning their interactions with cyclooxygenase (COX) enzymes. The following analysis dissects the key structural components and their influence on molecular interactions with biological targets.

The core structure of this compound can be divided into three key regions for SAR analysis: the naphthalene (B1677914) ring, the propanyl side chain, and the terminal hydroxyl group. Modifications to each of these regions can significantly impact the compound's binding affinity and selectivity for its biological targets.

The Naphthalene Ring: The bulky and hydrophobic naphthalene ring system is a critical feature for the binding of these derivatives. It is understood to anchor the molecule within a hydrophobic channel of its target protein. Molecular docking studies of the closely related naproxen with COX-2 have shown that the naphthalene ring fits into a hydrophobic pocket, making crucial van der Waals contacts with surrounding amino acid residues. nih.govnih.gov The 6-methoxy group on the naphthalene ring is not merely a passive substituent; it plays a significant role in the binding affinity. X-ray crystallography studies on naproxen bound to COX-2 have revealed that the methoxy (B1213986) group is oriented towards the top of this hydrophobic channel. nih.govnih.gov Altering this methoxy group, for instance, by substitution with a methylthio (S-CH3) or a methylene (B1212753) (CH2) group, has been shown to increase the selectivity for COX-2 over COX-1 in naproxen analogs. nih.govnih.gov This suggests that the electronic and steric properties of the substituent at the 6-position of the naphthalene ring are key determinants of binding selectivity. For derivatives of this compound, it is highly probable that the naphthalene ring and its 6-methoxy group serve a similar anchoring function.

The Propanyl Side Chain: The propanyl side chain, particularly the stereochemistry at the α-carbon, is another pivotal element for biological activity. In the case of naproxen, it is well-established that the (S)-enantiomer is significantly more potent as a COX inhibitor than the (R)-enantiomer. gpatindia.com This stereoselectivity arises from the specific orientation of the α-methyl group within the active site of the enzyme. nih.gov For derivatives of this compound, the stereochemistry at this chiral center would similarly be expected to dictate the precise fit of the molecule into its binding site, thereby influencing its biological activity. Any modification that alters the spatial arrangement of the substituents on this side chain would likely have a profound impact on the binding mechanism.

The Terminal Functional Group: The terminal functional group is arguably the most significant point of divergence in the SAR between this compound and naproxen. In naproxen, the carboxylic acid is essential for its potent inhibition of COX enzymes, as it forms a critical salt bridge with a positively charged arginine residue (Arg-120) at the active site. nih.gov The replacement of this carboxylic acid with a hydroxyl group in this compound fundamentally alters this interaction. The hydroxyl group is a hydrogen bond donor and acceptor, but it does not possess the ionic character of a carboxylate group. Consequently, derivatives of this compound are unlikely to bind to the same site on COX enzymes with the same mechanism as naproxen.

Derivatization of the hydroxyl group would further modulate the binding properties. For instance, esterification or etherification would alter the hydrogen bonding capacity and introduce different steric and electronic features, potentially leading to interactions with different biological targets or a different binding mode within the same target. The conversion of the parent alcohol to various esters or ethers could lead to a range of biological activities, depending on the nature of the appended group.

The table below summarizes the key structural features and their likely roles in the binding mechanisms of this compound derivatives, based on inferences from related structures.

| Structural Feature | Modification | Likely Impact on Binding Mechanism |

|---|---|---|

| Naphthalene Ring | Substitution pattern, aromaticity | Acts as a hydrophobic anchor. Modifications can alter the fit within the binding pocket and modulate selectivity. |

| 6-Methoxy Group | Replacement with other alkyl or thioalkyl groups | Contributes to hydrophobic interactions and can influence selectivity for different isozymes of a target protein. |

| α-Methyl Group | Stereochemistry (S vs. R), replacement with other small alkyl groups | Crucial for stereospecific binding. The (S)-configuration is generally more active in related compounds. |

| Terminal Hydroxyl Group | Esterification, etherification, oxidation | Primary site for hydrogen bonding interactions. Derivatization alters these interactions and can lead to engagement with different biological targets. |

Advanced Spectroscopic and Analytical Characterization of 2 6 Methoxynaphthalen 2 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, the precise connectivity and chemical environment of each atom in 2-(6-methoxynaphthalen-2-yl)propan-1-ol can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The signals in the spectrum correspond to the various protons in the molecule, including those on the naphthalene (B1677914) ring, the propanol (B110389) side chain, and the methoxy (B1213986) group.

Key features of the ¹H NMR spectrum include distinct signals for the aromatic protons of the methoxynaphthalene core, which typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the propanol side chain, including the methyl, methine, and methylene (B1212753) groups, exhibit characteristic chemical shifts and splitting patterns (multiplicity) due to spin-spin coupling with adjacent protons. The hydroxyl proton of the alcohol group often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound (Note: The following data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as explicit experimental data was not available in the cited sources.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Naphthalene-H | 7.10 - 7.75 | m | - |

| -OCH₃ | 3.91 | s | - |

| -CH(CH₃)- | 3.00 - 3.20 | m | 6.5 - 7.5 |

| -CH₂OH | 3.60 - 3.80 | m | 6.0 - 7.0 |

| -CH(CH₃)- | 1.25 - 1.35 | d | 7.0 |

| -OH | Variable | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The aromatic carbons of the naphthalene ring system are observed in the downfield region of the spectrum (typically 105-160 ppm). The carbon of the methoxy group appears around 55 ppm. The carbons of the propanol side chain, including the methyl, methine, and methylene carbons, resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (Note: The following data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as explicit experimental data was not available in the cited sources.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthalene-C (Ar-C) | 105 - 135 |

| Naphthalene-C (Ar-C-O) | 157 |

| Naphthalene-C (Ar-C-C) | 126 - 138 |

| -OCH₃ | 55 |

| -CH(CH₃)- | 45 |

| -CH₂OH | 68 |

| -CH(CH₃)- | 18 |

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methine proton and the protons of the adjacent methyl and methylene groups on the propanol side chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This information is vital for confirming the connectivity of different fragments of the molecule, such as linking the propanol side chain to the correct position on the naphthalene ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are expected in the 2850-3100 cm⁻¹ region. The presence of the aromatic naphthalene ring is confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ range. The C-O stretching vibration of the alcohol and the ether linkage of the methoxy group would likely appear in the 1000-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound (Note: The following data is predicted based on the analysis of structurally similar compounds and general principles of IR spectroscopy, as explicit experimental data was not available in the cited sources.)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3200 - 3600 | Stretching (broad) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Stretching |

| C-O (Alcohol/Ether) | 1000 - 1300 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which can aid in structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Note: The following data is predicted based on the analysis of structurally similar compounds and general principles of mass spectrometry, as explicit experimental data was not available in the cited sources.)

| m/z Value | Predicted Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 198 | [M - H₂O]⁺ |

| 185 | [M - CH₂OH]⁺ |

| 171 | [M - C₂H₅O]⁺ |

| 155 | Naphthalene fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The naphthalene ring system in this compound is a strong chromophore.

The UV-Vis spectrum is expected to show characteristic absorption maxima (λmax) corresponding to the π → π* electronic transitions of the naphthalene ring. The position and intensity of these absorption bands are influenced by the substituents on the aromatic ring, such as the methoxy group and the propanol side chain.

Table 5: Predicted UV-Vis Absorption Maxima for this compound (Note: The following data is predicted based on the analysis of structurally similar compounds and general principles of UV-Vis spectroscopy, as explicit experimental data was not available in the cited sources.)

| Predicted λmax (nm) | Electronic Transition |

| ~230 | π → π |

| ~270 | π → π |

| ~320 | π → π* |

Chromatographic Analysis for Purity and Enantiomeric Excess

Chromatographic techniques are essential for assessing the purity and enantiomeric composition of this compound. These methods separate the target compound from impurities and its enantiomer, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chemical purity of this compound. The method separates the compound from any process-related impurities or degradation products based on their differential partitioning between a stationary phase and a mobile phase.

Detailed research findings indicate that reversed-phase HPLC is commonly employed for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) and their related substances. nih.gov For a compound like this compound, a C18 or C8 stationary phase is typically effective. The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is usually performed using a UV detector, leveraging the chromophoric nature of the naphthalene ring system.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method allows for the quantification of the main peak corresponding to this compound and the detection of any other substances, ensuring the sample's purity meets required specifications.

Chiral HPLC for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, distinguishing between its enantiomers is critical. drpress.org Chiral HPLC is the most widely used and effective method for the enantioseparation of chiral drugs and their intermediates. phenomenex.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently used for the separation of a wide range of chiral compounds, including NSAIDs. nih.gov The selection of the mobile phase, which can be normal-phase (e.g., hexane/isopropanol), reversed-phase, or polar organic, is crucial for achieving optimal resolution. mdpi.comnih.gov The choice between different CSPs and mobile phases is often determined empirically to find the best separation conditions. phenomenex.com

Table 2: Chiral Stationary Phases for Enantiomeric Separation of Related Compounds

| Chiral Stationary Phase (CSP) Type | Example Commercial Column Name | Typical Mobile Phase System |

| Polysaccharide (Amylose derivative) | Chiralpak® IA/AD-H | n-Hexane / Isopropanol (B130326) / Methanol with an additive (e.g., diethylamine) mdpi.com |

| Polysaccharide (Cellulose derivative) | Chiralcel® OD | n-Hexane / Ethanol (B145695) / Isopropanol with an additive (e.g., acetic acid) mdpi.com |

| Cyclodextrin-based | ChiralCD / ChiralCE | Polar organic, normal-phase, or reversed-phase conditions hplc.eu |

| Protein-based | RESOLVOSIL BSA-7 | Phosphate buffer with an organic modifier (e.g., 1-propanol) hplc.eu |

By using chiral HPLC, the enantiomeric excess (e.e.) of a sample of this compound can be accurately determined, which is a critical quality attribute for stereospecific synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile related substances and impurities. For compounds like this compound, derivatization may be necessary to increase volatility and thermal stability.

A study on the carbonylation of the related compound α-(6-Methoxyl-2-naphthyl) ethanol to form methyl-α-(6-methoxyl-2-naphthyl)propionate utilized high-efficiency capillary GC-MS to identify products and by-products. nih.gov The analysis was performed on an OV-101 fused silica (B1680970) capillary column, with mass spectra obtained by electron impact ionization. nih.gov This approach is effective for identifying structurally similar impurities that may be present in a sample of this compound.

Table 3: Compounds Related to Naproxen (B1676952) Synthesis Identified by GC-MS

| Compound Name | Molecular Formula | Role/Type |

| Methyl-alpha-(6-methoxy-2-naphthyl)propionate | C15H16O3 | Major Product |

| 2-Vinyl-6-methoxynaphthalene | C13H12O | By-product |

| 1-Methoxy-(6'-methoxy-2'-naphthyl)ethanol | C14H16O3 | By-product |

The mass spectrometer provides structural information based on the fragmentation pattern of the ionized compound, allowing for the unambiguous identification of known and unknown impurities.

X-ray Crystallography for Absolute Configuration (of related compounds/derivatives)

While chromatographic methods can separate enantiomers, X-ray crystallography on a single crystal is the definitive method for determining the absolute configuration of a chiral molecule. drpress.orgresearchgate.net This technique relies on the phenomenon of anomalous dispersion, which allows for the differentiation between a molecule and its non-superimposable mirror image. researchgate.net

Although obtaining a suitable single crystal of the target compound itself can sometimes be challenging, the absolute configuration can be determined by analyzing a crystalline derivative. researchgate.net The crystal structure of 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, a morpholine (B109124) derivative of the closely related compound Naproxen, has been determined. nih.gov The study provides detailed crystallographic data, confirming the molecule's three-dimensional structure. nih.gov Such an analysis of a derivative of this compound would unequivocally establish its absolute stereochemistry.

Table 4: Crystallographic Data for 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

| Parameter | Value |

| Chemical Formula | C18H21NO3 |

| Molecular Weight | 299.36 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 9.5947 (15) |

| b (Å) | 6.6293 (8) |

| c (Å) | 12.340 (2) |

| β (º) | 92.221 (5) |

| Volume (ų) | 784.3 (2) |

| Z | 2 |

| Data sourced from a study on a morpholine derivative of Naproxen. nih.gov |

Computational Chemistry and Molecular Modeling of 2 6 Methoxynaphthalen 2 Yl Propan 1 Ol and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules.

Density Functional Theory (DFT) has been widely applied to study naproxen (B1676952) and its derivatives to elucidate their thermodynamic and molecular orbital properties. biomedres.us These studies often employ hybrid functionals like B3LYP with various basis sets to optimize molecular geometries and predict properties such as electronic energy, enthalpy, and Gibbs free energy. ijsrm.net For naproxen and its degradants, DFT calculations have shown that the molecules are thermodynamically stable, with negative free energy values indicating that their formation is spontaneous. biomedres.us Similar stability would be expected for 2-(6-Methoxynaphthalen-2-yl)propan-1-ol. DFT studies on naproxen have also been used to compare the performance of different functionals and basis sets in predicting its geometry and vibrational spectra. researchgate.net

Table 1: Thermodynamic Properties of Naproxen and a Degradant Analog from DFT Calculations

| Compound | Molecular Formula | Enthalpy (Hartree) | Free Energy (Hartree) | Dipole Moment (Debye) |

| Naproxen | C₁₄H₁₄O₃ | -767.4245 | -767.4245 | 3.1812 |

| Degradant D3 | C₁₅H₁₅NO₄ | -882.7084 | -882.7084 | 4.3669 |

Data adapted from a computational study on naproxen and its degradants, suggesting that derivatives can have significantly different electronic properties. biomedres.us

The electronic structure of naproxen and its analogs has been investigated through Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. biomedres.us

In studies of naproxen, the HOMO-LUMO gap has been calculated to be around 4.4665 eV. biomedres.us Derivatives of naproxen have shown variations in this energy gap, which correlates with their chemical reactivity. biomedres.us For this compound, the replacement of the carboxylic acid group with a primary alcohol would alter the electronic distribution, likely affecting the HOMO and LUMO energy levels. The alcohol moiety is generally less electron-withdrawing than a carboxylic acid, which could lead to a different reactivity profile.

Table 2: Frontier Molecular Orbital Properties of Naproxen and a Degradant Analog

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) |

| Naproxen | -5.7321 | -1.2656 | 4.4665 | 2.2333 | 0.4478 |

| Degradant D3 | -4.7266 | -2.7238 | 2.0028 | 1.0014 | 0.9986 |

This table, based on data from a study on naproxen and its degradants, illustrates how modifications to the core structure can influence electronic properties. biomedres.us

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment. While specific MD simulations for this compound are not readily found, studies on other profens like ibuprofen (B1674241) in different solvents offer a general understanding of how these molecules behave in solution. researchgate.net MD simulations of ibuprofen have been used to investigate its interactions and solvation structures in ethanol (B145695) and water, revealing that it acts as a hydrogen bond donor in ethanol and as both a donor and acceptor in water. researchgate.net

MD simulations have also been instrumental in studying the formation of hydrogen-bonded aggregates in profens, with dimeric associations being the most probable structures at lower temperatures. aip.org For this compound, the presence of the hydroxyl group would allow it to participate in hydrogen bonding as both a donor and an acceptor, similar to ibuprofen, influencing its aggregation and interaction with solvent molecules.

Molecular Docking Studies (for derivatives' interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug design for understanding how a ligand might interact with the active site of a protein. Numerous molecular docking studies have been performed on naproxen and its derivatives to investigate their binding affinity with various biological targets, such as the COX-2 enzyme and the main protease of SARS-CoV-2. nih.govbuketov.edu.kzresearchgate.net

These studies have shown that naproxen derivatives can exhibit strong binding affinities, often greater than the parent drug. nih.gov For instance, a naproxen derivative studied for its interaction with the SARS-CoV-2 main protease showed a binding energy of -9.36 kcal/mol, compared to -6.11 kcal/mol for naproxen itself. nih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the enzyme. researchgate.net It is plausible that derivatives of this compound could also be designed to have specific and strong interactions with various biological targets.

Table 3: Binding Affinities of Naproxen and its Derivatives with Different Protein Targets

| Compound | Protein Target | Binding Energy (kcal/mol) |

| Naproxen | SARS-CoV-2 Main Protease | -6.11 |

| Naproxen Derivative | SARS-CoV-2 Main Protease | -9.36 |

| Naproxen | Prostaglandin H2 Synthase (5F19) | -9.3 |

| Naproxen Degradant D3 | Prostaglandin H2 Synthase (5F19) | -9.5 |

Data compiled from studies on naproxen and its derivatives, indicating the potential for strong binding interactions with biological macromolecules. nih.govbiomedres.us

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as it can dictate its biological activity. For flexible molecules like those in the profen class, there can be multiple low-energy conformations.

The conformational behavior of naproxen has been studied in solution using NMR spectroscopy combined with theoretical models. nih.gov These studies reveal a complex equilibrium of different global and local minimum energy structures. The orientation of the propionic acid side chain relative to the naphthalene (B1677914) ring system is a key conformational feature. For this compound, the replacement of the carboxyl group with a hydroxymethyl group would also lead to different conformational preferences due to changes in steric hindrance and intramolecular hydrogen bonding possibilities. The energy landscape would be defined by the rotational barriers around the single bonds connecting the propanol (B110389) side chain to the naphthalene core.

Computational Studies on Chiral Crystallization (of related compounds)

Many 2-arylpropionic acids, including naproxen, are chiral molecules and are often administered as a single enantiomer due to differences in the pharmacological activity and toxicity of the two enantiomers. researchgate.net The separation of enantiomers is a significant challenge, and crystallization is a key method for achieving this. Computational modeling plays an important role in understanding and predicting the crystallization behavior of chiral compounds. nih.gov

Studies on the chiral crystallization of profens investigate the factors that lead to the formation of conglomerates (where each crystal contains a single enantiomer) versus racemic compounds (where both enantiomers are present in the crystal lattice). Computational methods can be used to predict the relative stability of these different crystal forms by calculating their lattice energies. For naproxen, computational predictions have been used to guide experimental studies on its crystallization behavior. researchgate.net These computational approaches are broadly applicable to other chiral arylpropionic acid derivatives and would be valuable in predicting the crystallization behavior of this compound.

Mechanistic Insights from Computational Studies (e.g., Ni-catalyzed reactions)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions. While direct computational studies on Ni-catalyzed reactions of this compound are not extensively documented in the literature, mechanistic insights can be gleaned from studies on analogous aryl and benzylic alcohols. These computational models provide a framework for understanding the potential reaction pathways, identifying key intermediates and transition states, and rationalizing experimental observations such as chemoselectivity and stereospecificity.

A theoretical investigation into the nickel-catalyzed dehydrogenative cross-coupling of benzaldehyde (B42025) with benzyl (B1604629) alcohol, a reaction involving a benzylic alcohol analogous to our subject compound, detailed a Ni(0)/Ni(II) catalytic cycle. nih.govresearchgate.net This study highlighted four key steps: ligand exchange, oxidative addition, hydrogen transfer, and reductive elimination. nih.govresearchgate.net The hydrogen transfer process within the oxidative addition step was identified as the rate-determining step for the entire catalytic cycle. nih.govresearchgate.net

Furthermore, DFT calculations have been employed to understand the chemoselectivity in the Ni-catalyzed arylation of amino alcohols. rsc.org These studies suggest that for competitive reactions involving both -NH and -OH groups, the reductive elimination step is often rate-determining and dictates the chemoselectivity of the C-N versus C-O bond formation. rsc.org The steric and electronic effects of the substrates and ligands play a crucial role in governing the selectivity. rsc.org

In the context of photoredox/nickel dual catalysis, computational studies have been instrumental in unraveling the mechanism of coupling alkyl radicals, generated from alcohols, with aryl bromides. mdpi.com These studies propose complex mechanistic scenarios that can involve multiple nickel oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). mdpi.com The calculations help to elucidate the roles of the different nickel species in the catalytic cycle and can suggest that multiple pathways may operate simultaneously depending on the reaction conditions and the concentration of radical species. mdpi.com

Mechanistic studies on the Ni-catalyzed Suzuki-Miyaura cross-coupling of naphthyl alcohols with boronic acids have indicated that the cleavage of the C-O bond is facilitated by the in-situ formation of a boronic ester intermediate. nih.govresearchgate.net This activation of the alcohol derivative is a key step in enabling the subsequent stages of the catalytic cycle. While this was determined through experimental techniques like NMR and ESI-HRMS, such findings provide valuable starting points for computational modeling to map out the energy profile of the reaction. nih.govresearchgate.net

The table below summarizes key mechanistic findings from computational studies on Ni-catalyzed reactions of analogous alcohol-containing compounds.

| Reaction Type | Model Substrates | Proposed Catalytic Cycle | Rate-Determining Step | Key Insights from Computational Studies |

| Dehydrogenative Cross-Coupling | Benzaldehyde and Benzyl Alcohol | Ni(0)/Ni(II) | Hydrogen transfer during oxidative addition | The reaction proceeds via ligand exchange, oxidative addition, hydrogen transfer, and reductive elimination. nih.govresearchgate.net |

| Arylation of Amino Alcohols | Various amino alcohols and aryl halides | Ni(0)/Ni(II) | Reductive elimination | Steric and electronic effects govern the N- versus O-arylation selectivity. rsc.org |

| Photoredox/Nickel Dual Catalysis | Alcohols and Aryl Bromides | Multiple pathways involving Ni(0)/Ni(I)/Ni(II)/Ni(III) | Varies depending on the specific pathway | Two distinct mechanistic cycles can operate simultaneously, depending on the concentration of the alkyl radical. mdpi.com |

| C-H Functionalization | Aromatic amides and alkynes | Ni(0)/Ni(II) | C-H activation | The reaction can proceed via oxidative addition/reductive elimination involving a Ni(IV) intermediate or through radical pathways with Ni(III) complexes. nih.gov |

These computational insights into the behavior of analogous compounds provide a strong foundation for predicting the mechanistic pathways of Ni-catalyzed reactions involving this compound. Future computational studies specifically targeting this molecule would be invaluable for designing more efficient and selective catalytic systems.

Role of 2 6 Methoxynaphthalen 2 Yl Propan 1 Ol As a Chemical Intermediate and Building Block

Precursor in the Synthesis of 2-(6-Methoxynaphthalen-2-yl)propionic Acid (Naproxen)

The most prominent role of 2-(6-methoxynaphthalen-2-yl)propan-1-ol is as a direct precursor in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen (B1676952). google.com Naproxen is the carboxylic acid derivative, 2-(6-methoxynaphthalen-2-yl)propionic acid. The conversion of the primary alcohol functional group in this compound to the carboxylic acid group of Naproxen is a key synthetic transformation.

This synthetic route is an alternative to other methods that may start from different precursors, such as 2-acetyl-6-methoxynaphthalene. google.com The pathway involving the alcohol intermediate is advantageous as it proceeds through a straightforward oxidation process.

The synthesis of Naproxen from its alcohol precursor is achieved through oxidation. This process typically occurs in two stages: the initial oxidation of the primary alcohol to an aldehyde, followed by the further oxidation of the aldehyde to a carboxylic acid. google.com

The first step is the conversion of this compound to the corresponding aldehyde, 2-(6-methoxynaphthalen-2-yl)propanal (B1614788). This can be accomplished using a variety of oxidizing agents. Milder reagents are often chosen to prevent over-oxidation directly to the carboxylic acid.

The intermediate aldehyde, 2-(6-methoxynaphthalen-2-yl)propanal, can then be isolated or, in a one-pot synthesis, be immediately subjected to further oxidation to yield the final product, 2-(6-methoxynaphthalen-2-yl)propionic acid (Naproxen). google.com Stronger oxidizing agents, such as chromic acid (prepared in situ from a dichromate salt and acid), are capable of oxidizing a primary alcohol directly to a carboxylic acid. mdpi.com The reaction proceeds through the aldehyde, which under the reaction conditions is quickly converted to the carboxylic acid. orgsyn.org

Figure 1: Oxidation Pathway from this compound to Naproxen

| Step | Reactant | Intermediate/Product | Reagent Type |

| 1 | This compound | 2-(6-Methoxynaphthalen-2-yl)propanal | Mild Oxidizing Agent |

| 2 | 2-(6-Methoxynaphthalen-2-yl)propanal | 2-(6-Methoxynaphthalen-2-yl)propionic acid | Strong Oxidizing Agent |

Utilization in Stereospecific Transformations

The chiral nature of (S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol, often referred to as (S)-Naproxol, makes it a valuable component in stereospecific transformations. In such reactions, the pre-existing stereocenter in the molecule directs the stereochemical outcome of a new chiral center being formed.

Applications in the Synthesis of Complex Organic Molecules

Beyond its role as a precursor to Naproxen, this compound serves as a building block for more structurally diverse and complex organic molecules. Its utility stems from the ability to chemically modify the primary alcohol group into various other functionalities, which can then undergo further reactions.

An illustrative application is the synthesis of naproxol (B1225773) thioureido–N-phthalimido amino-acid hydrazides. dovepress.com This multi-step synthesis begins with the conversion of (S)-Naproxol into naproxol isothiocyanate. This intermediate is then coupled with different amino acids to form naproxol thioureido amino acids. Subsequent esterification and reaction with hydrazine (B178648) hydrate (B1144303) yield amino acid hydrazides. Finally, fusion with phthalic anhydride (B1165640) produces the complex target molecules. dovepress.com This synthetic sequence demonstrates how the naproxol scaffold can be elaborated into larger, multifunctional compounds with potential biological activities.

Table 1: Synthetic Sequence for Complex Molecule Generation

| Step | Starting Material | Intermediate | Product |

| 1 | (S)-Naproxol | Naproxol isothiocyanate | Naproxol thioureido amino acids |

| 2 | Naproxol thioureido amino acids | Naproxol thioureido–amino acid methyl esters | Naproxol thioureido–amino acid hydrazides |

| 3 | Naproxol thioureido–amino acid hydrazides | - | Naproxol thioureido–N-phthalimido amino-acid hydrazides |

Chiral Pool Derivations from this compound

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds from natural sources as starting materials for the synthesis of other chiral molecules. ankara.edu.tr (S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol can be considered a member of this synthetic chiral pool. Its established stereocenter provides a foundation for building new chiral molecules while preserving the original chirality.

The synthesis of various amino acid derivatives from (S)-Naproxol is a prime example of a chiral pool derivation. dovepress.com By using the enantiopure alcohol as the starting point, chemists can construct a series of new chiral compounds where the stereochemistry at the carbon alpha to the naphthalene (B1677914) ring is fixed. This approach is highly efficient as it bypasses the need for asymmetric synthesis or chiral resolution steps later in the synthetic sequence. The (S)-Naproxol fragment acts as a chiral scaffold, upon which additional complexity and functionality can be built in a stereocontrolled manner.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is reshaping the synthetic pathways to Naproxol (B1225773). Traditional routes are being re-evaluated to improve atom economy and reduce the generation of hazardous waste. slideshare.net Future work will likely concentrate on minimizing the use of toxic reagents and solvents, moving towards processes that are both economically viable and environmentally responsible.

Key areas of development include:

Solvent Minimization and Replacement: Research is ongoing to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. tandfonline.com Solvent-free reaction conditions are also being explored to further minimize environmental impact.

Energy Efficiency: The adoption of alternative energy sources such as microwave or ultrasound irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating methods.

| Synthesis Strategy | Key Advantage | Research Focus |

| Continuous-Flow | Enhanced process control, safety | Reactor design and optimization for multi-step synthesis |

| Green Solvents | Reduced environmental impact, toxicity | Use of water or bio-solvents, solvent recycling |

| Energy-Efficient Methods | Reduced energy consumption, faster reactions | Application of microwave and ultrasonic irradiation |

Exploration of Novel Catalytic Systems for Enantiocontrol

The stereochemistry of 2-(6-Methoxynaphthalen-2-yl)propan-1-ol is critical, as it dictates the chirality of the final Naproxen (B1676952) product. The (S)-enantiomer of Naproxen is significantly more active than its (R)-counterpart. patsnap.com Consequently, the development of novel catalytic systems for precise enantiocontrol is a major research thrust.

Future explorations are centered on:

Asymmetric Hydrogenation: Ruthenium-based catalysts, such as Noyori's Ru-BINAP system, have been instrumental in the asymmetric hydrogenation of unsaturated precursors to yield enantiomerically enriched alcohols. libretexts.org Ongoing research aims to develop more active and selective catalysts, potentially using more abundant and less toxic metals. nih.gov

Chiral Metal Complexes: Beyond ruthenium, complexes of copper, cobalt, and iron are being investigated for enantioselective reactions like cross-coupling and hydrogenation. nih.govpatsnap.com These offer potential cost advantages and different reactivity profiles.

Organocatalysis: The use of small, metal-free organic molecules as catalysts presents an attractive alternative to metal-based systems, avoiding issues of metal contamination in the final product. Research into chiral organocatalysts for the reduction of the corresponding ketone to Naproxol is an active field.

| Catalyst Type | Example | Key Feature |

| Ruthenium Complexes | Ru-BINAP | High enantioselectivity in hydrogenation |

| Other Metal Complexes | Cobalt-bisoxazoline | Asymmetric Kumada cross-coupling |

| Organocatalysts | Chiral Disulfonimides | Metal-free, enantioselective protonation |

Advanced Spectroscopic Methodologies for Deeper Structural Characterization

A thorough understanding of the three-dimensional structure and purity of this compound is essential. While standard techniques like NMR and IR spectroscopy are routinely used, advanced methodologies are enabling a more profound characterization. mdpi.com

Emerging trends in this area include:

Solid-State NMR (ssNMR): For characterizing crystalline and amorphous solid forms, ssNMR provides detailed information about molecular conformation and packing, which is not accessible from solution-state NMR. This is particularly useful for studying polymorphism in related Naproxen salts. nih.govresearchgate.net